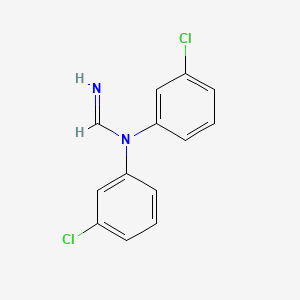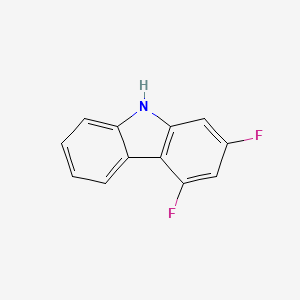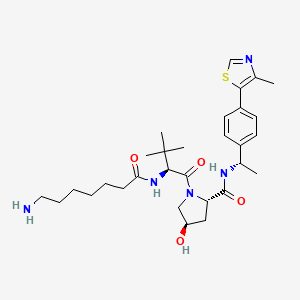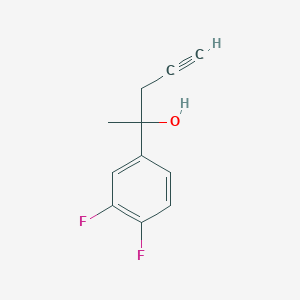![molecular formula C10H8Br2O5 B11927643 Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the molecular formula C10H8Br2O5. It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two bromine atoms, a methoxy group, and a carboxylate ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps:
Esterification: Gallic acid is esterified with methanol in the presence of sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate.
Methylation: The methyl ester is then methylated using dimethyl sulfate to yield methyl 3-methoxy-4,5-dihydroxybenzoate.
Cyclization: The methylated product undergoes cyclization with diiodomethane under basic conditions to form methyl 5-methoxy-3,4-methylenedioxybenzoate.
Bromination: Finally, the compound is brominated to obtain this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or quinones.
Reduction Products: Reduced forms, such as alcohols or alkanes.
Hydrolysis Products: The corresponding carboxylic acid and methanol
Applications De Recherche Scientifique
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies
Mécanisme D'action
The mechanism of action of Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and methoxy group can enhance binding affinity and specificity.
In Material Science: The compound’s structural features contribute to the formation of stable and durable materials, influencing properties such as thermal stability and mechanical strength
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A similar compound with one bromine atom, used in similar applications but with different reactivity and properties.
Methyl 4,6-dichloro-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A chlorinated analogue with distinct chemical behavior and applications.
Methyl 4,6-difluoro-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A fluorinated derivative with unique properties, often used in medicinal chemistry for its enhanced metabolic stability.
Uniqueness: Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring high specificity and reactivity .
Propriétés
Formule moléculaire |
C10H8Br2O5 |
|---|---|
Poids moléculaire |
367.97 g/mol |
Nom IUPAC |
methyl 4,6-dibromo-7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8Br2O5/c1-14-7-5(11)4(10(13)15-2)6(12)8-9(7)17-3-16-8/h3H2,1-2H3 |
Clé InChI |
QMGWIFNAIUZGAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1OCO2)Br)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

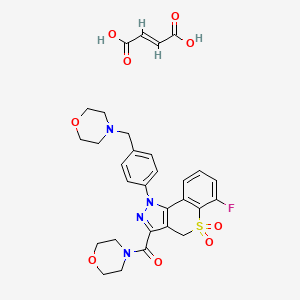
![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
